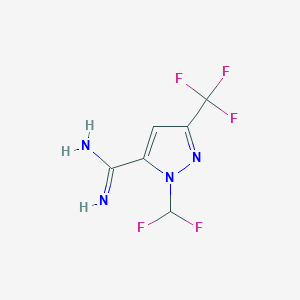
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Übersicht
Beschreibung
Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various industries . Fluorination and fluoroalkylation — incorporation of a trifluoromethyl, difluoromethyl, or monofluoromethyl group — are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds .
Synthesis Analysis
The past two decades have witnessed a rapid growth in fluorination and fluoroalkylation methods thanks to the development of new reagents and catalysts . For example, a diazaphospholene-catalyzed hydrodefluorination of trifluoromethylalkenes to chemoselectively construct gem-difluoroalkenes and terminal monofluoroalkenes by simple adjustment of the reactant stoichiometry has been reported .
Chemical Reactions Analysis
In the field of organofluorine chemistry, there are state-of-the-art strategies in fluorination, trifluoromethylation, difluoromethylation, and monofluoromethylation, with an emphasis on using C–H functionalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be significantly influenced by the presence of fluorine atoms. Fluorine is the most electronegative element in the periodic table and the second most used heteroelement in life science research after nitrogen .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Synthetic Methodologies and Chemical Reactivity
- The synthesis of trifluoromethyl-promoted functional pyrazoles demonstrates the unique reactivity of trifluoromethylated pyrazoles for creating novel fluorescent molecules and potential agrochemical inhibitors. This highlights the compound's relevance in synthesizing materials with specific optical properties and biological activities (Yan‐Chao Wu et al., 2006).
- New efficient synthetic routes to trifluoromethyl substituted pyrazoles and their corresponding β-diketones were developed, showcasing the compound's significance in organic synthesis for generating structurally diverse molecules with potential applications in various fields (M. Grünebaum et al., 2016).
Biological and Agrochemical Research
Nematocidal and Fungicidal Activities
- Pyrazole carboxamide derivatives, including those with trifluoromethyl groups, have shown good nematocidal activity against M. incognita, indicating potential applications in agrochemicals for pest management (Wen Zhao et al., 2017).
Antifungal and Antimicrobial Properties
- A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed moderate to excellent antifungal activities against several phytopathogenic fungi, showcasing the compound's potential in developing new fungicides (Shijie Du et al., 2015).
Material Science and Fluorescence Studies
Fluorescent Properties
- The synthesis of trifluoromethylated pyrazoles leading to novel fluorescent molecules points to the compound's utility in material science, specifically in developing new fluorescent materials for various applications (Yan‐Chao Wu et al., 2006).
Wirkmechanismus
Target of Action
Compounds with difluoromethyl and trifluoromethyl groups often target various biologically and pharmacologically active ingredients .
Mode of Action
Difluoromethylation and trifluoromethylation often involve radical processes .
Biochemical Pathways
Difluoromethylation and trifluoromethylation often play crucial roles in life science and materials science-related applications .
Pharmacokinetics
The presence of difluoromethyl and trifluoromethyl groups can influence the pharmacokinetics of a compound .
Result of Action
Difluoromethylation and trifluoromethylation often result in the construction of diverse fluorine-containing heterocycles .
Action Environment
The presence of difluoromethyl and trifluoromethyl groups can influence the reactivity and stability of a compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N4/c7-5(8)15-2(4(12)13)1-3(14-15)6(9,10)11/h1,5H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVIBJJBBYILKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,4-trifluoro-3-oxo-2-{(E)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoic acid](/img/structure/B1461059.png)
![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate](/img/structure/B1461061.png)
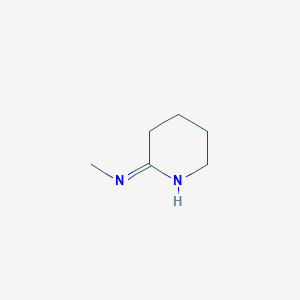
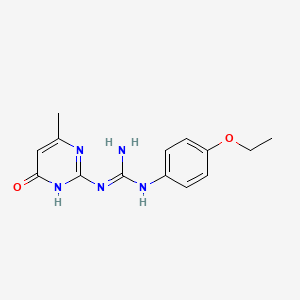
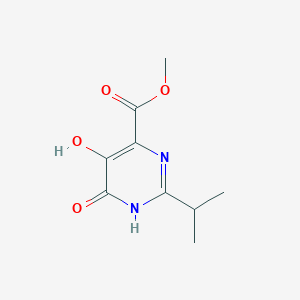
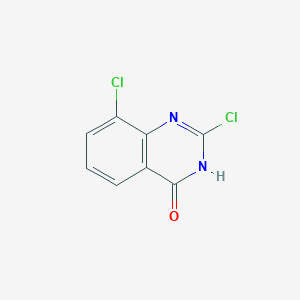
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)


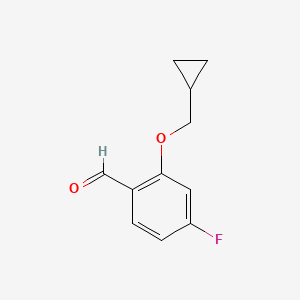
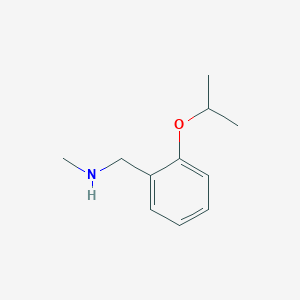

![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)